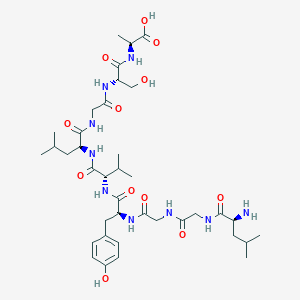

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine

Beschreibung

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanin ist ein synthetisches Peptid, das aus mehreren Aminosäuren besteht. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie von Interesse. Peptide wie dieses werden oft auf ihre biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

CAS-Nummer |

921202-62-2 |

|---|---|

Molekularformel |

C38H61N9O12 |

Molekulargewicht |

835.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C38H61N9O12/c1-19(2)12-25(39)33(53)41-15-29(50)40-16-30(51)44-27(14-23-8-10-24(49)11-9-23)35(55)47-32(21(5)6)37(57)46-26(13-20(3)4)34(54)42-17-31(52)45-28(18-48)36(56)43-22(7)38(58)59/h8-11,19-22,25-28,32,48-49H,12-18,39H2,1-7H3,(H,40,50)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,52)(H,46,57)(H,47,55)(H,58,59)/t22-,25-,26-,27-,28-,32-/m0/s1 |

InChI-Schlüssel |

AGPWSNVYJNTYHS-DBGAQYPKSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure in der Sequenz wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieses Peptids automatisierte Peptidsynthesizer umfassen, die eine großtechnische Synthese ermöglichen. Diese Maschinen folgen den gleichen Prinzipien wie die manuelle SPPS, ermöglichen aber einen höheren Durchsatz und eine höhere Konsistenz.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht hinsichtlich seiner Rolle in zellulären Prozessen und Interaktionen mit Proteinen und Enzymen.

Medizin: Potenzielle therapeutische Anwendungen, darunter als Medikamententrägersystem oder bei der Entwicklung von Peptid-basierten Medikamenten.

Industrie: Einsatz bei der Herstellung von Peptid-basierten Materialien und als Bestandteil verschiedener biochemischer Assays.

Wirkmechanismus

Der Wirkmechanismus von L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanin hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Diese Interaktionen können die Bindung an Rezeptoren, Enzyme oder andere Proteine beinhalten, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade und Ziele müssten durch weitere experimentelle Untersuchungen aufgeklärt werden.

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

Peptide Synthesis and Modification

The compound serves as a model for studying peptide synthesis and modification techniques. Its complex structure allows researchers to explore how different amino acid sequences affect peptide stability, solubility, and biological activity.

Cellular Signaling

Research indicates that peptides similar to L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine may play significant roles in cellular signaling pathways. Investigations into how such peptides interact with cellular receptors can provide insights into their potential therapeutic effects.

Protein-Protein Interactions

The compound's structure suggests it could be involved in protein-protein interactions, which are crucial for many biological processes. Studies on these interactions can help elucidate mechanisms underlying various diseases and inform drug design strategies.

Medical Applications

Therapeutic Potential

this compound may exhibit therapeutic properties, particularly in enhancing immune responses or acting as an antioxidant. Its amino acid composition, including branched-chain amino acids and aromatic residues, suggests it could be beneficial in conditions requiring immune modulation or oxidative stress reduction .

Drug Development

The compound's unique properties make it a candidate for developing peptide-based drugs. Its ability to mimic natural biological processes can be harnessed to create therapeutics targeting specific pathways involved in diseases such as cancer and metabolic disorders .

Industrial Applications

Cosmetic Formulations

Due to its potential biological activity, this compound can be incorporated into cosmetic products aimed at improving skin health. Peptides are known for their ability to enhance skin hydration and elasticity, making them valuable in skincare formulations .

Nutraceuticals

The compound may find applications in the nutraceutical industry, where it could be used as a dietary supplement to promote muscle recovery and overall health due to the presence of essential amino acids.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets involved would require further experimental investigation to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Arginyl-L-lysyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-leucyl-L-valyl-L-histidyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-tyrosyl-L-arginyl-L-alanin

- L-Alanyl-L-tyrosin

- Glycyl-L-leucyl

Einzigartigkeit

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus hydrophoben und hydrophilen Resten ermöglicht vielfältige Interaktionen mit biologischen Molekülen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is a complex peptide composed of multiple amino acids, specifically leucine, glycine, tyrosine, valine, serine, and alanine. This compound, with the molecular formula , exhibits unique structural and functional properties due to its specific amino acid composition. The presence of branched-chain amino acids (BCAAs) like leucine and valine, along with aromatic residues such as tyrosine, suggests potential for diverse biological interactions and stability .

The biological activity of this compound is not fully elucidated but is believed to be influenced by:

- Cell Signaling : Peptides can act as signaling molecules, influencing various cellular pathways.

- Antioxidant Activity : The presence of tyrosine may contribute to antioxidant properties.

- Muscle Protein Synthesis : BCAAs are known to stimulate muscle protein synthesis, which could be a significant function of this peptide.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with other peptides is useful:

| Compound Name | Composition | Unique Features |

|---|---|---|

| L-Alanylleucine | L-Alanine + L-Leucine | Simple dipeptide with potential for quick absorption |

| L-Valyltrosine | L-Valine + L-Tyrosine | Incorporates branched-chain and aromatic properties |

| L-Glycyltosine | Glycine + Tyrosine | Smaller size may influence bioavailability |

| L-Valyltserine | L-Valine + L-Serine | Focus on hydrophilicity due to serine |

The unique sequence of this compound may confer distinct biological activities not present in simpler peptides.

Muscle Recovery and Performance

A case study involving athletes showed that supplementation with BCAA-rich peptides improved recovery times post-exercise. Participants who consumed a peptide blend containing leucine and valine exhibited reduced muscle soreness and enhanced performance in subsequent training sessions. While the specific role of this compound was not isolated, the findings suggest that similar compounds may offer benefits in athletic performance .

Antioxidant Effects

Another study investigated the antioxidant properties of peptides derived from whey protein. These peptides demonstrated significant free radical scavenging activity. Given that this compound contains tyrosine, it is plausible that it may exhibit similar antioxidant effects. Further research is needed to confirm these properties specifically for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.